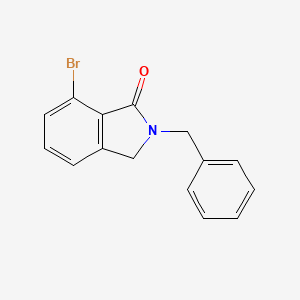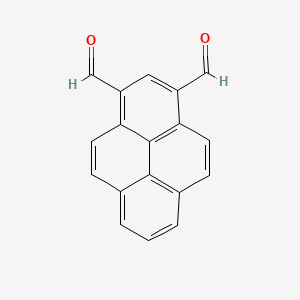
Pyrene-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-1,3-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two formyl groups attached to the 1 and 3 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,3-dicarbaldehyde typically involves the formylation of pyrene. One common method is the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the desired positions . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Pyrene-1,3-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromination using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Pyrene-1,3-dicarboxylic acid.
Reduction: Pyrene-1,3-dimethanol.
Substitution: Brominated pyrene derivatives.
Aplicaciones Científicas De Investigación
Pyrene-1,3-dicarbaldehyde has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of therapeutic agents.
Industry: Utilized in the development of advanced materials for optoelectronic devices, sensors, and catalysts.
Mecanismo De Acción
The mechanism of action of pyrene-1,3-dicarbaldehyde is primarily related to its ability to interact with various molecular targets through its formyl groups. These interactions can include:
Covalent Bond Formation: The formyl groups can form covalent bonds with nucleophiles, facilitating the formation of new chemical structures.
Photophysical Interactions: The compound’s unique optical properties allow it to participate in photophysical processes, such as fluorescence and phosphorescence, which are useful in imaging and sensing applications.
Comparación Con Compuestos Similares
Pyrene-1,6-dicarbaldehyde: Similar structure but with formyl groups at the 1 and 6 positions.
Pyrene-1,8-dicarbaldehyde: Formyl groups at the 1 and 8 positions.
Pyrene-2,7-dicarbaldehyde: Formyl groups at the 2 and 7 positions.
Uniqueness: Pyrene-1,3-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its optical and electronic properties, making it particularly valuable for certain applications in materials science and photophysics .
Propiedades
Fórmula molecular |
C18H10O2 |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
pyrene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C18H10O2/c19-9-13-8-14(10-20)16-7-5-12-3-1-2-11-4-6-15(13)18(16)17(11)12/h1-10H |
Clave InChI |
CQFFZJLMPJRACB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)

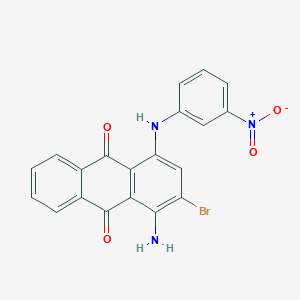
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
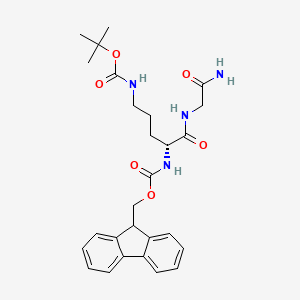
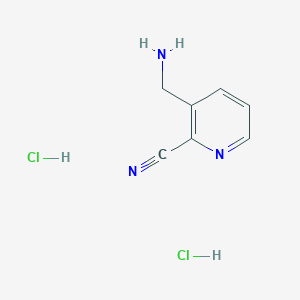
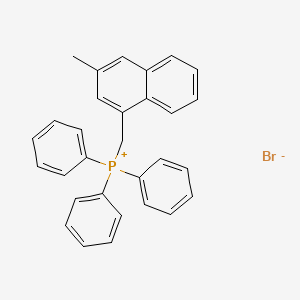


![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)

